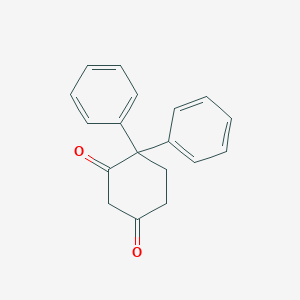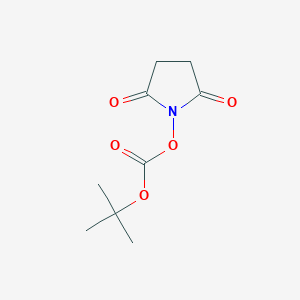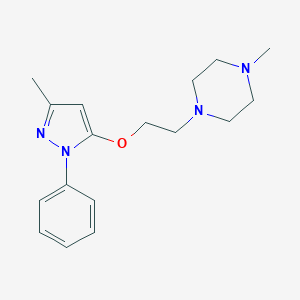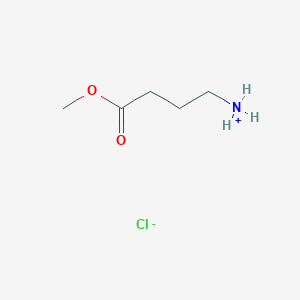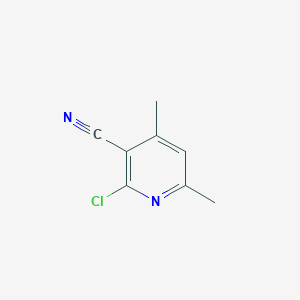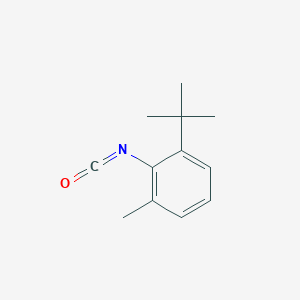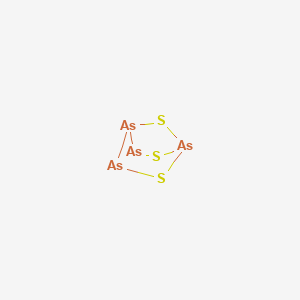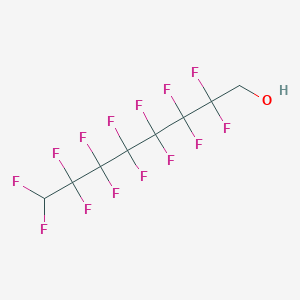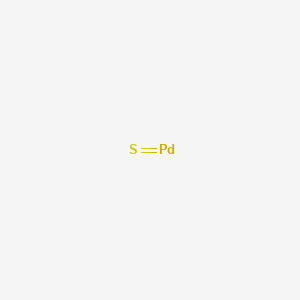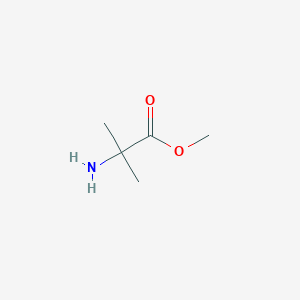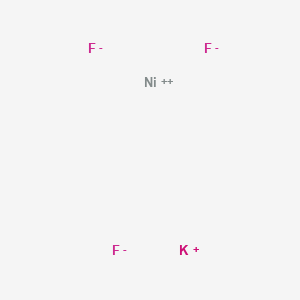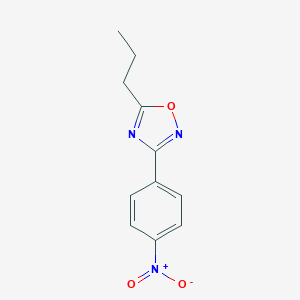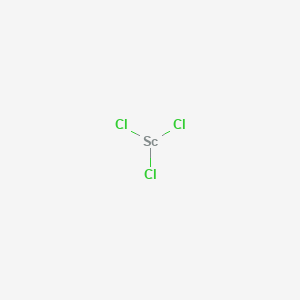
Oxygen; silicon; tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxygen, silicon, and tungsten are three essential elements that play vital roles in various scientific research applications. Oxygen is a colorless, odorless gas that is essential for most living organisms, while silicon is a chemical element that is widely used in the production of electronic devices. Tungsten, on the other hand, is a heavy metal that has unique properties, making it ideal for various scientific applications.
Mecanismo De Acción
Oxygen is essential for life as it plays a vital role in the process of respiration, where it is used to produce energy in the form of ATP. Silicon, on the other hand, has unique electrical properties that make it an ideal material for the production of electronic devices. Tungsten has a high melting point and density, making it ideal for various scientific research applications that require high temperatures and radiation shielding.
Efectos Bioquímicos Y Fisiológicos
Oxygen is essential for most living organisms as it plays a vital role in the process of respiration. Silicon has no known biochemical or physiological effects, while tungsten has been shown to have toxic effects on living organisms at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxygen is readily available and easy to use in lab experiments, making it ideal for various scientific research applications. Silicon is a stable material that can withstand high temperatures and is easy to manipulate, making it ideal for the production of electronic devices. Tungsten is a heavy metal that has unique properties, but it is also toxic at high concentrations, making it challenging to use in lab experiments.
Direcciones Futuras
There are various future directions for the use of oxygen, silicon, and tungsten in scientific research applications. For example, researchers are exploring the use of oxygen in the treatment of various medical conditions, including cancer and heart disease. Silicon is being used in the production of new electronic devices, including flexible and transparent electronics. Tungsten is being explored for its potential use in nuclear fusion reactors and as a catalyst in chemical reactions.
Conclusion:
In conclusion, oxygen, silicon, and tungsten are three essential elements that play vital roles in various scientific research applications. These elements have unique properties that make them ideal for various applications, but they also have limitations that must be considered. As researchers continue to explore the potential uses of these elements, they will undoubtedly discover new and exciting applications that will benefit society.
Métodos De Síntesis
Oxygen is produced through various methods, including electrolysis, fractional distillation, and liquefaction. Silicon is primarily synthesized through the reduction of silicon dioxide with carbon in an electric furnace, while tungsten is produced through a process called the reduction of tungsten oxide with hydrogen or carbon.
Aplicaciones Científicas De Investigación
Oxygen is widely used in various scientific research applications, including combustion, respiration, and oxidation. Silicon is used in the production of electronic devices, including transistors, solar cells, and computer chips. Tungsten is used in various scientific research applications, including the production of filaments, radiation shielding, and electrical contacts.
Propiedades
Número CAS |
12363-31-4 |
|---|---|
Nombre del producto |
Oxygen; silicon; tungsten |
Fórmula molecular |
H80O40SiW12 |
Peso molecular |
2955 g/mol |
InChI |
InChI=1S/40H2O.Si.12W/h40*1H2;;;;;;;;;;;;; |
Clave InChI |
XEUBSZMTETYQPE-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Si].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
SMILES canónico |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Si].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Otros números CAS |
131412-33-4 |
Números CAS relacionados |
12027-38-2 (Hydrogen) 51819-40-0 (hydrochloride salt) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



